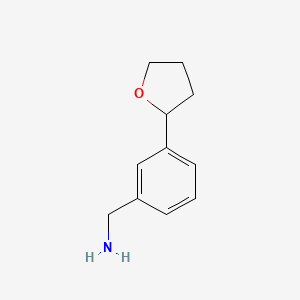

(3-(Tetrahydrofuran-2-yl)phenyl)methanamine

Description

Properties

IUPAC Name |

[3-(oxolan-2-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1,3-4,7,11H,2,5-6,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFIXDPDSQFDDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 3-(Tetrahydrofuran-2-yl)benzaldehyde

- Starting Material: 3-(Tetrahydrofuran-2-yl)benzaldehyde

- Process: The aldehyde undergoes reductive amination using ammonia or an amine source.

- Reducing Agents: Sodium cyanoborohydride or hydrogen gas with palladium on carbon catalyst.

- Purification: Recrystallization or column chromatography.

- Notes: This method is widely used in laboratory and industrial settings due to its straightforward approach and moderate to high yields. It allows the introduction of the amine group directly onto the benzyl position adjacent to the tetrahydrofuran ring.

Cyclization and Hydroformylation Route (Patent CN110407776B)

This method is a multi-step synthesis involving:

| Step | Reaction | Conditions | Catalyst | Notes |

|---|---|---|---|---|

| 1 | Cyclization of maleic glycol to 2,5-dihydrofuran | 120-150 °C, fixed bed reactor | Modified montmorillonite, hydroxyapatite, or alumina | Efficient cyclization with high selectivity |

| 2 | Hydroformylation of 2,5-dihydrofuran to 3-formyltetrahydrofuran | 50-100 °C, 0.1-3 MPa, 12-24 h | Metal catalyst + halogenated diphosphinium ion salt (cocatalyst) | Introduces aldehyde functionality |

| 3 | Reductive amination of 3-formyltetrahydrofuran to 3-aminomethyl tetrahydrofuran | 40-60 °C, 0.1-1 MPa, 3-6 h | Hydroxyapatite-supported nickel catalyst | Uses mixed ammonia and hydrogen gas |

- Advantages: This route is green, cost-effective, and suitable for industrial scale-up due to simple production steps and high catalyst durability.

- Challenges: Hydroformylation can produce positional isomers, complicating purification and causing material waste.

- Yield: The process yields are competitive with industrial standards, with selectivity and catalyst efficiency optimized.

Other Notable Routes

| Route No. | Starting Material | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| 1 | Diethyl malonate + ethyl chloroacetate | Condensation, reduction (NaBH4), cyclization, sulfonation, ammonolysis | Cheap raw materials | Low total yield, high NaBH4 usage, costly |

| 2 | Malic acid | Reduction (Ru/C), cyclization, halogenation, cyanidation, reduction | Cheap raw materials | Toxic sodium cyanide, safety hazards, poor selectivity |

| 4 | 4,5-Dihydrofuran-3-formic acid | Reduction, acyl chlorination, aminolysis, dehydration, hydrogenation | Moderate yield (~38%) | Complex steps, hazardous reagents (triphosgene), waste issues |

| 5 | 3-Chloropropionitrile + ethylene oxide | Catalyst-mediated reaction, cyclization, reduction | Fewer steps, higher yield (>56%) | Harsh conditions (-78 °C), hazardous reagents (butyllithium, LiAlH4) |

- Summary: Each route balances raw material cost, safety, yield, and scalability. The cyclization-hydroformylation-reductive amination route stands out for industrial viability, while others may be used for specific applications or research.

Comparative Data Table of Preparation Routes

| Route | Starting Material(s) | Key Catalysts | Temperature (°C) | Pressure (MPa) | Yield (%) | Safety & Environmental Notes | Industrial Suitability |

|---|---|---|---|---|---|---|---|

| Reductive Amination of Benzaldehyde | 3-(Tetrahydrofuran-2-yl)benzaldehyde | Pd/C, NaCNBH3 | Ambient to 60 | Atmospheric | Moderate to High | Standard lab reagents, manageable waste | High |

| Cyclization-Hydroformylation-Reductive Amination | Maleic glycol | Montmorillonite, metal catalyst, Ni/HPA | 40-150 | 0.1-3 | Moderate to High | Green catalysts, mild conditions | Very High |

| Diethyl Malonate Route | Diethyl malonate, ethyl chloroacetate | NaBH4 | Varies | Atmospheric | Low | High reagent use, cost | Low |

| Malic Acid Route | Malic acid | Ru/C | Varies | Atmospheric | Moderate | Toxic cyanide, safety concerns | Low |

| Dihydrofuran-3-formic Acid Route | 4,5-Dihydrofuran-3-formic acid | Pd/C, triphosgene | Varies | Atmospheric | ~38 | Hazardous reagents, waste | Moderate |

| 3-Chloropropionitrile Route | 3-Chloropropionitrile, ethylene oxide | LDA, LiAlH4 | -78 to RT | Atmospheric | >56 | Harsh conditions, hazardous reagents | Moderate |

Research Findings and Industrial Implications

- The cyclization-hydroformylation-reductive amination method offers a balance of green chemistry principles, cost-effectiveness, and scalability. The use of hydroxyapatite-supported nickel catalysts enhances selectivity and catalyst life, reducing waste and operational hazards.

- The reductive amination of aldehydes remains a cornerstone in laboratory synthesis, allowing flexible amine introduction with well-understood reaction conditions.

- Routes involving toxic reagents such as sodium cyanide or harsh conditions such as extremely low temperatures pose industrial challenges despite potentially good yields.

- Continuous flow reactors and optimized catalyst systems are being developed to improve yields, selectivity, and safety in industrial production.

Scientific Research Applications

Applications in Chemistry

-

Synthesis of Complex Organic Molecules:

- Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Facilitates the formation of more complex heterocyclic compounds through reactions involving its amine and aromatic functionalities.

-

Reactivity Studies:

- The primary amine group allows for typical reactions such as alkylation, acylation, and condensation.

- The tetrahydrofuran ring can participate in nucleophilic attacks, expanding the scope of synthetic applications.

Biological Applications

(3-(Tetrahydrofuran-2-yl)phenyl)methanamine exhibits a range of biological activities, making it a subject of interest in medicinal chemistry.

-

Antimicrobial Activity:

- Studies have demonstrated that derivatives of this compound show significant activity against various pathogens, including Leishmania donovani, suggesting potential for new treatments for leishmaniasis.

-

Anticancer Potential:

- Research indicates that the compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent. For instance, derivatives have shown effectiveness against specific cancer types through mechanisms involving cell cycle arrest and apoptosis induction.

-

Neuroprotective Effects:

- Compounds related to this compound have been studied for their dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical targets in Alzheimer's disease treatment. One derivative exhibited potent inhibition with IC50 values as low as 0.28 µM against AChE.

Case Study 1: Antileishmanial Activity

A study evaluated the antileishmanial effects of derivatives of this compound. The derivatives exhibited varying degrees of efficacy against Leishmania donovani, with some compounds demonstrating significant activity that could lead to new therapeutic options for treating leishmaniasis.

Case Study 2: Neuroprotective Properties

Research focused on neurodegenerative diseases indicated that certain derivatives could serve as effective inhibitors of AChE and MAO. This dual inhibition is particularly promising for developing treatments aimed at slowing the progression of Alzheimer's disease.

Data Table: Summary of Biological Activities

| Activity Type | Compound Derivative | Effectiveness (IC50) | Target Pathway/Mechanism |

|---|---|---|---|

| Antimicrobial | Derivative A | Not specified | Inhibition of pathogen growth |

| Anticancer | Derivative B | Not specified | Induction of apoptosis |

| Neuroprotective | Derivative C | 0.28 µM | Inhibition of AChE |

Mechanism of Action

The mechanism of action of (3-(Tetrahydrofuran-2-yl)phenyl)methanamine involves its interaction with specific molecular targets, leading to various biological effects. For instance, in oxidation reactions, the compound undergoes a catalytic cycle involving the formation of oxoammonium species, which facilitates the conversion of amines to aldehydes or ketones .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Relevance

Heterocyclic Core Variations

Tetrahydrofuran vs. Furan Derivatives

- (5-Phenylfuran-2-yl)methanamine Derivatives : These compounds (e.g., compound 20 in ) replace the THF group with an unsaturated furan ring. The lack of ring saturation reduces steric hindrance but decreases polarity. These derivatives exhibit SIRT2 inhibitory activity (33% inhibition at 10 μM for compound 21), highlighting the importance of substituent positioning (e.g., 4-carboxyl on the phenyl ring) and linker groups (urea vs. thiourea) .

- (Tetrahydrofuran-2-yl)methanamine : Used as a starting material in synthesizing pyrimidine-carboxamide derivatives (e.g., compound 2e in ), this simpler analog lacks the phenyl group, limiting its direct pharmacological relevance but demonstrating utility in heterocyclic synthesis .

Pyran and Thiophene Analogs

- (3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine Hydrochloride : Features a six-membered pyran ring instead of THF, increasing hydrophilicity. Such modifications are common in CNS-targeting compounds due to improved blood-brain barrier penetration .

- Thiophen-2-ylmethanamine : Replaces THF with a thiophene ring, introducing sulfur-based electronic effects. This analog is used in ligand synthesis for enzyme binding studies .

Substituent Position and Linker Effects

Phenyl Ring Substituents :

- 4-Carboxyl vs. 3-THF : In SIRT2 inhibitors (), a 4-carboxyl group on the phenyl ring is critical for activity, while the 3-THF substitution in the target compound may sterically hinder binding to similar targets .

- 3-Methylbenzyl Group : describes N-(3-methylbenzyl)-N-(tetrahydrofuran-2-ylmethyl)amine, where a methyl group at the phenyl 3-position enhances lipophilicity (clogP ~5.14) compared to unsubstituted analogs .

Linker Groups :

Physicochemical Properties

*Estimated based on structural similarity to compound 20 .

Biological Activity

(3-(Tetrahydrofuran-2-yl)phenyl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biochemical properties, mechanisms of action, and various biological effects supported by recent research findings.

The compound features a tetrahydrofuran moiety attached to a phenyl group, which contributes to its unique interactions with biological systems. Its structure can be represented as follows:

Enzyme Interaction

This compound has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism. These interactions can modulate the activity of these enzymes, influencing the pharmacokinetics of various drugs.

Cellular Effects

The compound affects several cellular pathways, particularly those mediated by G-protein coupled receptors (GPCRs). It has been observed to alter gene expression related to oxidative stress response, impacting cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding to specific biomolecules. This binding can either inhibit or activate target molecules, such as kinases involved in cell signaling pathways .

Temporal and Dosage Effects

Research indicates that the effects of this compound can vary over time and with dosage. Lower doses may enhance metabolic activity and cellular function, while higher doses could lead to toxicity and oxidative stress .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies

- Antimicrobial Activity : A study demonstrated that this compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent in clinical settings.

- Anticancer Research : In vitro studies indicated that this compound could inhibit the proliferation of certain cancer cell lines by inducing apoptosis through oxidative stress mechanisms .

- Enzyme Interaction Studies : Research focusing on cytochrome P450 interactions revealed that this compound could significantly alter enzyme activity, which is crucial for understanding its pharmacological implications in drug interactions .

Q & A

Q. How does this compound interact with biological targets like enzymes or receptors?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.